(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of 2,5-dimethoxyphenylmagnesium bromide with diphenylphosphoryl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diphenylphosphine oxide derivatives.
Reduction: Formation of diphenylphosphine derivatives.
Substitution: Formation of substituted phenyl derivatives with different functional groups.
Scientific Research Applications
(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form coordination complexes with metal ions, influencing catalytic activities. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the dimethoxy substitution on the phenyl ring.
Diphenylphosphine: Similar but contains a phosphine group instead of a phosphoryl group.
2,5-Dimethoxyphenylphosphine: Similar but contains a phosphine group instead of a phosphoryl group.
Uniqueness
(2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both dimethoxy substitution on the phenyl ring and the phosphoryl group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .
Properties
IUPAC Name |
2-diphenylphosphoryl-1,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O3P/c1-22-16-13-14-19(23-2)20(15-16)24(21,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMALRWFJSNSCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O3P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568669 |
Source
|
Record name | (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72666-56-9 |
Source
|
Record name | (2,5-Dimethoxyphenyl)(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90568669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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